3,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

sEH inhibition enzyme potency cardiovascular research

3,5-Dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 920165-44-2) is a synthetic small molecule belonging to the N-naphthylethyl amide class. It functions as a potent, non-urea inhibitor of human soluble epoxide hydrolase (sEH), a key enzyme regulating vasodilatory and anti-inflammatory epoxyeicosatrienoic acids (EETs).

Molecular Formula C25H28N2O3
Molecular Weight 404.51
CAS No. 920165-44-2
Cat. No. B2460729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
CAS920165-44-2
Molecular FormulaC25H28N2O3
Molecular Weight404.51
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4)OC
InChIInChI=1S/C25H28N2O3/c1-29-20-14-19(15-21(16-20)30-2)25(28)26-17-24(27-12-5-6-13-27)23-11-7-9-18-8-3-4-10-22(18)23/h3-4,7-11,14-16,24H,5-6,12-13,17H2,1-2H3,(H,26,28)
InChIKeyGDYMJTNUQPYGHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 920165-44-2): A Potent Non-Urea sEH Inhibitor for Cardiovascular & Inflammation Research


3,5-Dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 920165-44-2) is a synthetic small molecule belonging to the N-naphthylethyl amide class . It functions as a potent, non-urea inhibitor of human soluble epoxide hydrolase (sEH), a key enzyme regulating vasodilatory and anti-inflammatory epoxyeicosatrienoic acids (EETs) [1]. With a molecular weight of 404.51 g/mol and a purity of ≥95%, this compound is exclusively intended for research and development purposes in cardiovascular, inflammatory, and metabolic disease modeling .

Why Generic sEH Inhibitors Cannot Substitute for 3,5-Dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide in Target Validation


Subtle variations in the benzamide substitution pattern and the naphthyl-pyrrolidine ethylamine linker region profoundly impact sEH inhibitor potency, selectivity, and pharmacokinetic profiles [1]. In-class compounds, particularly urea-based inhibitors like AUDA or TPPU, share a common pharmacophore but differ critically in the central scaffold, which dictates solubility, metabolic stability, and off-target liability [2]. Therefore, direct interchangeability is scientifically unsound; procurement decisions must be guided by discrete, comparator-based performance data as detailed below.

Head-to-Head Quantitative Differentiation: 3,5-Dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide vs. Key sEH Inhibitors


Superior Enzymatic Potency Against Human sEH Compared to First-Generation Inhibitor AUDA

In a cell-free assay using human recombinant sEH, the target compound demonstrates an IC50 of 5 nM, which is a 13.8-fold improvement in potency over the benchmark sEH inhibitor AUDA (IC50 = 69 nM) [1]. This positions the compound within the low nanomolar range, competitive with advanced clinical candidates like TPPU (IC50 = 3.7 nM) .

sEH inhibition enzyme potency cardiovascular research

Validated Cellular Target Engagement in sEH-Overexpressing HEK293F Cells

The compound's functional activity is confirmed in a physiologically relevant cellular context. In HEK293F cells overexpressing human sEH and using the endogenous EET substrate, the target compound exhibits an IC50 of 80 nM [1]. This cell-based potency confirms efficient membrane permeability and intracellular target engagement, a critical parameter often compromised in highly lipophilic sEH inhibitors.

cellular target engagement functional assay drug discovery

Favorable Selectivity Profile: Minimal CYP2C9 Inhibition Reduces Off-Target Risk

A critical liability of many sEH inhibitors is off-target inhibition of cytochrome P450 enzymes, particularly CYP2C9, which can lead to significant drug-drug interactions (DDIs). The target compound shows only weak inhibition of CYP2C9 (IC50 = 1,000 nM) [1]. This represents a 200-fold selectivity window over its primary sEH target (IC50 = 5 nM), substantially mitigating a common concern in the sEH inhibitor class.

drug-drug interaction CYP450 selectivity safety pharmacology

Non-Urea Amide Scaffold: A Differentiated Chemical Class with Improved Physicochemical Properties

The compound features a non-urea amide core, distinguishing it from classical urea-based sEH inhibitors (e.g., AUDA, TPPU) which are known to suffer from poor aqueous solubility and high melting points [1]. Published literature on non-urea sEH inhibitor series indicates that amide-based scaffolds can offer superior solubility and metabolic stability while maintaining comparable potency [2]. While direct solubility data for this specific compound is not publicly available, its structural class is recognized for improved pharmacokinetic properties.

non-urea scaffold drug-likeness solubility

Optimal Procurement and Application Scenarios for 3,5-Dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide


Hypertension and Vascular Inflammation Target Validation Studies

Utilize the compound's potent sEH inhibition (IC50 = 5 nM in cell-free assay; 80 nM in cellular assay) to evaluate the therapeutic potential of increasing endogenous EET levels in rodent models of angiotensin-II-induced hypertension or vascular inflammation. Its favorable selectivity over CYP2C9 (200-fold) minimizes confounding pharmacokinetic interactions, enabling cleaner target deconvolution than older inhibitors like AUDA [1].

Comparative Efficacy Benchmarking Against Urea-Based sEH Inhibitors

Incorporate this non-urea amide sEH inhibitor as a chemical probe to benchmark against urea-based inhibitors (e.g., TPPU, GSK2256294) in head-to-head in vivo studies. This allows researchers to dissect whether observed pharmacological effects are target-class-specific or scaffold-dependent, a crucial step in lead series differentiation and patent strategy development [2].

Dual-Target Polypharmacology Profiling in Metabolic Disease Models

Given the compound's clean sEH selectivity profile and weak CYP2C9 inhibition, it is suitable for use in combination studies with other metabolic or anti-inflammatory agents in diet-induced obesity (DIO) or non-alcoholic steatohepatitis (NASH) models, where drug-drug interaction risk must be rigorously controlled [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Modeling

Employ the compound to establish PK/PD correlations by measuring plasma EET/DHET ratio changes over time. The 10 nM-range cellular potency ensures that achievable plasma concentrations in rodent PK studies will meaningfully engage the target, facilitating robust exposure-response modeling without requiring prohibitively high compound quantities [2].

Quote Request

Request a Quote for 3,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.